molecular formula C14H16N4O2 B2694050 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone CAS No. 2034545-64-5

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone

Cat. No.: B2694050
CAS No.: 2034545-64-5
M. Wt: 272.308
InChI Key: ZTNDQRVYBZKYST-UHFFFAOYSA-N
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Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
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Scientific Research Applications

Protonation Sites and Hydrogen Bonding

The synthesis and structural characterization of related compounds, such as N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its mono-hydrobromide monohydrate, offer insights into the different sites of protonation and intermolecular hydrogen bonding patterns. These studies contribute to understanding the molecular conformations and interactions of similar compounds in different environments, which is essential for their potential applications in scientific research (Böck et al., 2021).

Synthesis and Antibacterial Activities

Research into the synthesis and antibacterial activities of derivatives containing pyrazole moieties, such as (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, has been conducted. These compounds displayed moderate antibacterial activity against various bacteria, illustrating the potential of such compounds in antimicrobial research (Lynda, 2021).

Oxidative Carbon-Hydrogen Bond Activation

The oxidative carbon-hydrogen bond activation in synthesizing substituted tetrahydropyrones, which can be used to create libraries of structurally diverse non-natural compounds for screening against a variety of biological targets, is another area of application. Such methodologies are crucial for the development of novel compounds with potential therapeutic or biological significance (Zaware et al., 2011).

Corrosion Inhibition

Compounds like pyranopyrazole derivatives have been studied for their corrosion inhibition performance on mild steel in acidic solutions. Understanding the efficiency and mechanisms of such inhibitors is vital for applications in materials science, especially in prolonging the lifespan of metal structures in corrosive environments (Yadav et al., 2016).

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-20-13-12(4-3-6-15-13)14(19)17-8-9-18-11(10-17)5-7-16-18/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNDQRVYBZKYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.